7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZSCDTHIZWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution. The localization and accumulation of this compound within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy.
Biological Activity
7-(Chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the class of imidazo[1,2-b]pyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. Understanding its mechanisms of action and biological effects is crucial for its application in therapeutic contexts.
- IUPAC Name : this compound
- CAS Number : 181284-17-3
- Molecular Formula : C12H15ClN4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazo[1,2-b]pyrazole core allows for binding to various enzymes and receptors, potentially modulating their activity. The presence of the chloromethyl group may enhance the compound's electrophilicity, facilitating interactions with nucleophiles in biological systems.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant anticancer properties:
- Case Study : A derivative of imidazo[1,2-b]pyrazole was shown to induce apoptosis in HL-60 human leukemia cells. The compound triggered mitochondrial depolarization and activated caspase pathways, leading to cell death at low nanomolar concentrations (IC50: 80 nM) .
- Mechanisms :
Immunological Effects
The compound also exhibits potential immunomodulatory effects:
- Inhibition of MDSCs : The compound reduced populations of CD11b+/Ly6C+ and CD11b+/Ly6G+ splenic MDSCs in murine models, suggesting a restoration of antitumor immunity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazo[1,2-b]pyrazole Derivative | Structure | Induces apoptosis in cancer cells |
| Imidazo[2,1-b]thiazole Derivative | Structure | Antimicrobial activity |
| Imidazo[4,5-c]quinoline Derivative | Structure | Anticancer and anti-inflammatory properties |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Chloromethylation : Introduction of the chloromethyl group via chloromethylation reactions.
- Cyclization : Formation of the imidazo core through cyclization processes involving appropriate precursors.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- A study highlighted the synthesis of various imidazo[1,2-b]pyrazole derivatives, including 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, which showed selective cytotoxicity against cancer cells while sparing normal cells .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
- In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated immune cells .
- Neurological Research :
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-b]pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines without affecting normal fibroblast cells .
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity
- Chloromethyl Group (C7) : Present in all analogs except 1-(2-ClEt)-6-cyclopropyl , this group facilitates nucleophilic substitution or cross-coupling reactions. Its absence in limits further derivatization at this position.
- N1 Substituents: Isobutyl (Target): Enhances lipophilicity (logP ~3.5 estimated) compared to propargyl (~2.8) or cyclopentyl (~3.0). Propargyl (): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key tool in bioconjugation.
Electronic and Steric Modulation
- Methyl (): Electron-donating, increasing electron density at the core. Cyclobutyl (): Larger ring size increases steric demand compared to cyclopropyl.
Physicochemical Properties
Preparation Methods
Hydrolysis and Amide Formation
The carboxyethyl group on the imidazo[1,2-b]pyrazole intermediate can be hydrolyzed to the corresponding carboxylic acid, which then undergoes amide formation via reaction with amines in the presence of diphenylphosphorylazide (DPPA) in DMF solvent. This method has been shown to yield amide derivatives efficiently, although yields may vary depending on the substituents and reaction conditions.
| Step | Reaction Type | Reagents | Outcome | Notes |
|---|---|---|---|---|
| 2 | Hydrolysis | Acid or base hydrolysis | Carboxylic acid derivative | Prepares for further functionalization |
| 3 | Amide formation | Amine, DPPA, DMF | Amide derivatives | Moderate to good yields |
Selective Functionalization via Metalation
Selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been achieved through regioselective magnesiation and zincation using TMP (2,2,6,6-tetramethylpiperidyl) bases. These metalated intermediates can then be trapped with various electrophiles to introduce desired substituents such as cyclopropyl and isobutyl groups.
| Step | Reaction Type | Reagents | Outcome | Notes |
|---|---|---|---|---|
| 4 | Regioselective metalation | TMP-bases (e.g., TMPMgCl·LiCl) | Metalated imidazo[1,2-b]pyrazole | Enables selective substitution |
| 5 | Electrophilic trapping | Alkyl halides or electrophiles | Alkylated products | Introduces cyclopropyl, isobutyl groups |
Chloromethylation
The installation of the chloromethyl group at the 7-position is typically performed through chloromethylation reactions, often using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. This step must be carefully controlled to avoid over-chlorination or side reactions.
| Step | Reaction Type | Reagents | Outcome | Notes |
|---|---|---|---|---|
| 6 | Chloromethylation | Chloromethylating agent (e.g., ClCH2OCH3) | 7-(chloromethyl) derivative | Requires controlled conditions |
Representative Synthetic Route Summary Table
Research Findings and Notes
- The dehydration of 4-carboxyethyl-5-amino-pyrazoles is a reliable method for constructing the imidazo[1,2-b]pyrazole core, though the reaction conditions must be optimized to avoid decomposition.
- The use of diphenylphosphorylazide (DPPA) in amide bond formation provides a mild and effective approach for functionalization but may give low yields with less reactive carboxylic acids, necessitating alternative coupling methods or activation strategies.
- Regioselective metalation using TMP-bases allows for selective functionalization at desired positions on the heterocyclic ring, enabling the introduction of cyclopropyl and isobutyl groups with good regioselectivity and functional group tolerance.
- Chloromethylation requires careful handling due to the reactivity and toxicity of chloromethylating agents; reaction conditions such as temperature, solvent, and reagent stoichiometry must be finely tuned to maximize yield and purity.
Q & A
Basic: What synthetic methodologies are effective for constructing the imidazo[1,2-b]pyrazole core in this compound?
Methodological Answer:
The imidazo[1,2-b]pyrazole scaffold can be synthesized via cyclization or cyclocondensation reactions. For example, precursor amines or carbonyl-containing intermediates can undergo thermally or catalytically driven cyclization. Substituents like chloromethyl and cyclopropyl groups are introduced via post-cyclization alkylation or cross-coupling reactions. Key steps include:
- Cyclization : Use precursors such as 2-aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Substituent Introduction : Chloromethylation via alkyl halides or Mitsunobu reactions; cyclopropane rings may be added via [2+1] cycloaddition with carbenes.
Reference : Similar strategies are detailed for pyrroloimidazole derivatives .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in cyclopropane or chloromethyl group orientation.
- Elemental Analysis : Verify purity and stoichiometry.
Reference : Structural validation methods align with imidazo-triazinone characterization protocols .
Advanced: How can experimental design optimize yield in multi-step synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) to reduce trial-and-error:
-
Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
-
Response Surface Methodology (RSM) : Identify interactions between variables (e.g., excess chloromethylating agents may deactivate catalysts).
-
Example Table :
Variable Range Tested Optimal Value Temperature 60–120°C 90°C Catalyst (mol%) 1–5% 3% Reaction Time 6–24 h 12 h
Reference : Statistical DoE principles are emphasized in chemical process optimization .
Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
- Mechanistic Validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates.
- In Situ Monitoring : Techniques like FT-IR or HPLC-MS track transient species.
- Feedback Loop : Integrate experimental data into computational models to refine predictions (e.g., competing nucleophilic attack at chloromethyl vs. cyclopropane sites).
Reference : ICReDD’s computational-experimental feedback approach .
Advanced: What advanced separation techniques purify this hydrophobic compound?
Methodological Answer:
- Membrane Technologies : Use solvent-resistant nanofiltration (SRNF) for molecular weight-based separation.
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water).
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to exploit differential solubility of cyclopropane-containing analogs.
Reference : Membrane separation methodologies are classified under CRDC subclass RDF2050104 .
Basic: How to assess biological activity in academic settings?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or cytochrome P450 isoforms using fluorescence-based substrates.
- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Dose-Response Curves : Calculate IC or MIC values with triplicate replicates.
Reference : Antifungal activity evaluation protocols for imidazo-triazinones .
Advanced: How to elucidate reaction mechanisms involving the chloromethyl group?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare for reactions using deuterated chloromethyl analogs.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect intermediates.
- Computational Modeling : Simulate transition states for SN2 vs. radical pathways using Gaussian or ORCA software.
Reference : Reaction path search methods via quantum chemistry .
Advanced: What strategies address steric hindrance in multi-substituted analogs?
Methodological Answer:
- Protecting Groups : Temporarily mask cyclopropane or isobutyl groups during chloromethylation (e.g., tert-butyldimethylsilyl).
- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions.
- Ligand Design : Use bulky phosphine ligands in Pd-catalyzed cross-couplings to direct regioselectivity.
Reference : Strategies from imidazolone synthesis involving steric constraints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
